molecular formula C19H15FN2O B11306654 N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

N-(3-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11306654
M. Wt: 306.3 g/mol
InChI Key: MKWNJARLLHYUKJ-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that features a benzamide core substituted with a 3-fluorophenylmethyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.

    Introduction of the 3-Fluorophenylmethyl Group: This step involves the alkylation of the benzamide core with a 3-fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridin-2-yl Group: The final step is the coupling of the pyridin-2-yl group to the benzamide core, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide
  • N-[(3-Bromophenyl)methyl]-N-(pyridin-2-yl)benzamide
  • N-[(3-Methylphenyl)methyl]-N-(pyridin-2-yl)benzamide

Uniqueness

N-[(3-Fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H15FN2O/c20-17-10-6-7-15(13-17)14-22(18-11-4-5-12-21-18)19(23)16-8-2-1-3-9-16/h1-13H,14H2

InChI Key

MKWNJARLLHYUKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3

Origin of Product

United States

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